molecular formula C13H9FN2O B3123899 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 313527-41-2

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3123899
CAS No.: 313527-41-2
M. Wt: 228.22 g/mol
InChI Key: BSZCWDQTALYLKJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine (CAS 313527-41-2) is a benzoxazole-derivative compound offered for research purposes. The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds . This scaffold is known for its versatility, allowing for structural modifications that enable interactions with diverse biological targets . Benzoxazole derivatives, including structures similar to this compound, are investigated for a wide spectrum of biological activities. Research indicates potential in areas such as neuroscience, where related benzoxazole compounds have been studied as positive regulators of progranulin expression for frontotemporal dementia . Additionally, the scaffold demonstrates significant potential in infectious disease research, with various 2-substituted benzoxazole derivatives exhibiting potent antibacterial and antifungal activities, potentially linked to the inhibition of bacterial DNA gyrase . The inherent properties of the benzoxazole core also make it a subject of interest in the development of fluorescent probes and other chemical biology tools . This product is provided FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZCWDQTALYLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290377
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313527-41-2
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313527-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 3 Fluorophenyl 1,3 Benzoxazol 5 Amine

Classical and Modern Synthetic Approaches to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. Methodologies have evolved from classical high-temperature condensations to more sophisticated transition metal-catalyzed reactions, offering various pathways to access this privileged scaffold.

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by cyclodehydration. beilstein-journals.orgnih.gov For the synthesis of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine, this would typically involve the reaction of 4-amino-2-aminophenol with 3-fluorobenzoic acid or one of its derivatives, such as an acyl chloride, ester, or aldehyde. nih.govmdpi.com

These reactions often require harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA), which can act as both a catalyst and a solvent. rsc.org However, numerous improvements have been made using alternative catalysts and reaction conditions to enhance yields and reduce reaction times. nih.gov For instance, the condensation of 2-aminophenols with aldehydes is a common variation, forming a Schiff base intermediate that subsequently undergoes cyclization. nih.govnih.gov Various catalysts, including Lewis acids, Brønsted acids, and metal catalysts, have been successfully used to promote this transformation. organic-chemistry.orgacs.org

A summary of representative condensation reactions for the synthesis of 2-arylbenzoxazoles is presented below.

PrecursorsCatalyst/ReagentConditionsYield
2-Aminophenol, Aromatic AldehydeFly AshGreen, Solvent-freeGood
2-Aminophenol, Benzoic AcidNH4Cl, Ethanol80-90°C, 6-8 hrHigh (e.g., 88%)
2-Aminophenol, DMF DerivativesImidazolium Chloride140°C, 6 hrModerate to Excellent
2-Aminophenol, β-DiketonesBrønsted Acid, CuIOptimized conditionsVarious

This table presents generalized data from various studies on 2-arylbenzoxazole synthesis and is for illustrative purposes.

Oxidative cyclization offers an alternative route to the benzoxazole core, typically starting from the Schiff base formed between a 2-aminophenol and an aldehyde. researchgate.net This intermediate undergoes an intramolecular cyclization followed by oxidation to form the aromatic benzoxazole ring. A variety of oxidants can be employed, including molecular oxygen (air), elemental sulfur, and chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgrsc.orgresearchgate.net

For the target molecule, this pathway would involve reacting 4-amino-2-aminophenol (or a protected analogue) with 3-fluorobenzaldehyde. The resulting Schiff base would then be subjected to an oxidant to induce cyclization and aromatization. researchgate.net Iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide as a green oxidant has also been reported, providing an environmentally friendly approach. rsc.org Furthermore, electrochemical methods that avoid the need for chemical oxidants altogether represent a modern, atom-economical strategy for this transformation. organic-chemistry.orgresearchgate.net

ReactantsCatalyst/OxidantKey Features
Phenols and Primary AminesO2/WaterDirect oxidative cyclization
2-Aminophenols and KetonesElemental Sulfur, N-methylpiperidineMild conditions
Catechols and AminesDDQ/EA or O₂/WaterExtremely simple strategy
Glycine DerivativesElectrochemical (Metal/Oxidant-free)Atom-economical, H₂ byproduct

This table summarizes various oxidative cyclization methods for benzoxazole synthesis.

In recent decades, transition metal catalysis has emerged as a powerful tool for constructing heterocyclic systems, including benzoxazoles. nitrkl.ac.in These methods often offer high efficiency, selectivity, and functional group tolerance under milder conditions than classical approaches. nih.govmdpi.com

Copper- and palladium-catalyzed reactions are particularly prominent. One common strategy is the intramolecular cyclization of o-haloanilides. nih.gov For example, an N-(2-halophenyl)benzamide can undergo a copper-catalyzed C-O bond formation to yield the corresponding 2-arylbenzoxazole. organic-chemistry.org Another advanced approach involves the direct C-H functionalization of 2-amidophenols, where a transition metal catalyst facilitates the formation of the C-O bond, leading to the benzoxazole ring. nitrkl.ac.in These methods provide direct access to functionalized benzoxazoles that might be challenging to prepare via traditional condensation routes. nitrkl.ac.in

MethodCatalyst SystemSubstrates
Intramolecular CyclizationCuI / 1,10-phenanthrolineortho-Haloanilides
C-H FunctionalizationPd-catalystAmidophenol and Olefin
Tandem ReactionCuCl₂ / K₂CO₃2-chloro-N-phenylbenzamide, 2-aminophenol
Cross-CouplingIron(III) and Copper(I)N-arylbenzamides

This table highlights examples of transition metal-catalyzed routes to 2-arylbenzoxazoles.

Green Chemistry Advancements in Benzoxazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign and sustainable methods for benzoxazole synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. bohrium.comtandfonline.comeurekaselect.com The synthesis of benzoxazoles via the condensation of 2-aminophenols with aldehydes or carboxylic acids is particularly amenable to microwave assistance. rsc.orgtandfonline.com

This technique relies on the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.com Many syntheses have been performed under solvent-free conditions or in green solvents like water or ethanol, further enhancing their environmental credentials. rsc.orgbohrium.com For instance, the condensation of 2-aminophenol and aldehydes has been efficiently carried out using waste curd water as a catalytic solvent under microwave irradiation, demonstrating a "waste-to-wealth" paradigm. bohrium.comtandfonline.comtandfonline.com

Ultrasound-assisted synthesis and mechanochemistry represent other innovative green chemistry techniques applied to benzoxazole formation. Sonication, the application of ultrasound energy to a reaction, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. ias.ac.inresearchgate.net This method has been successfully used for the synthesis of benzoxazoles from 2-aminophenols and aldehydes, often using reusable heterogeneous catalysts in green solvents. ias.ac.in

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent (neat grinding), offers a highly efficient and solvent-free synthetic route. nih.govmdpi.com This technique has been employed for the synthesis of benzoxazole derivatives, providing excellent yields in very short reaction times and simplifying product work-up. nih.govmdpi.com The use of a magnetic nanocatalyst under solvent-free ultrasound irradiation combines the benefits of both approaches, allowing for efficient synthesis and easy catalyst recovery. nih.gov

Catalytic Methods (e.g., Fly Ash, Iodine-Mediated, Ionic Liquids)

The construction of the 2-arylbenzoxazole core can be efficiently achieved through various catalytic methods that offer advantages in terms of yield, reaction conditions, and environmental impact.

Fly Ash: As a heterogeneous catalyst, fly ash, an industrial solid waste, has been employed in the synthesis of benzoxazole derivatives. nih.gov This method provides a cost-effective and environmentally friendly approach. The synthesis typically involves the condensation of a substituted 2-aminophenol with an aromatic aldehyde in the presence of the fly ash catalyst. The acidic sites on the fly ash facilitate the cyclization process. While specific examples for the synthesis of this compound using this method are not extensively documented, the general applicability of fly ash for 2-arylbenzoxazole synthesis suggests its potential for this specific compound.

Iodine-Mediated Synthesis: Molecular iodine has proven to be an effective and mild catalyst for the synthesis of 2-arylbenzoxazoles. ckthakurcollege.net The reaction proceeds through the oxidative cyclization of a Schiff base intermediate, which is formed in situ from a 2-aminophenol and an aldehyde. ckthakurcollege.net The iodine facilitates the dehydrogenation of the initially formed benzoxazoline to the corresponding benzoxazole. ckthakurcollege.net This method is advantageous due to the low cost and low toxicity of iodine, as well as the simple work-up procedure. ckthakurcollege.net

Ionic Liquids: Ionic liquids (ILs) have emerged as green and reusable catalyst-solvent systems for a variety of organic transformations, including the synthesis of benzoxazoles. rjptonline.orgchemimpex.com Brønsted acidic ionic liquids, for instance, can catalyze the condensation of 2-aminophenols with aldehydes to afford 2-substituted benzoxazoles in high yields under solvent-free conditions. rjptonline.orgchemimpex.com The use of ionic liquids offers several benefits, including thermal stability, low vapor pressure, and the ability to be recycled and reused, making the synthetic process more sustainable. rjptonline.orgchemimpex.com

Table 1: Comparison of Catalytic Methods for 2-Arylbenzoxazole Synthesis
Catalytic MethodTypical ReactantsKey AdvantagesGeneral Reaction Conditions
Fly Ash2-Aminophenol, Aromatic AldehydeCost-effective, Environmentally friendly, Heterogeneous catalyst nih.govElevated temperatures
Iodine-Mediated2-Aminophenol, Aromatic AldehydeMild conditions, Low-cost catalyst, Simple work-up ckthakurcollege.netRoom temperature to moderate heating
Ionic Liquids2-Aminophenol, Aromatic AldehydeGreen solvent/catalyst, Reusable, High yields rjptonline.orgchemimpex.comSolvent-free, Elevated temperatures rjptonline.orgchemimpex.com

Strategic Introduction of the Fluorophenyl Moiety

The presence and position of the fluorine atom on the 2-phenyl ring significantly influence the electronic properties and biological activity of the benzoxazole derivative. Therefore, the strategic and regioselective introduction of the fluorophenyl group is a critical aspect of the synthesis.

The regioselective synthesis of this compound is primarily dictated by the choice of starting materials, namely 2-amino-4-nitrophenol (B125904) and 3-fluorobenzaldehyde or a derivative thereof. The benzoxazole ring is typically formed through the condensation of these two precursors. The position of the fluorine atom is therefore predetermined by its location on the benzaldehyde starting material.

In syntheses starting from N-arylbenzamides, iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization can be a regioselective method for preparing 2-arylbenzoxazoles. researchgate.net The regioselectivity of the initial halogenation step on the aryl ring of the benzamide is crucial for determining the final substitution pattern of the benzoxazole. researchgate.net While not specific to fluorine, this highlights that regiocontrol can be achieved through directed C-H functionalization prior to cyclization.

The electronic properties of the fluorine atom can influence the reactivity of the precursors and, consequently, the reaction pathways and yields. Fluorine is a highly electronegative atom and acts as an inductive electron-withdrawing group, which can affect the electrophilicity of the carbonyl carbon in 3-fluorobenzaldehyde. This can impact the rate of the initial Schiff base formation.

Studies on fluorinated benzoxazole-terminated liquid crystals have shown that the position of the fluorine substituent can have a significant impact on synthetic yields. For instance, a lateral fluorine substituent at the 2-position of a phenyl ring resulted in a synthetic yield of about 20%, whereas a fluorine at the 3-position increased the yield to 46%. researchgate.net This suggests that steric and electronic effects of the fluorine atom can play a crucial role in the efficiency of the benzoxazole formation. The electron-withdrawing nature of fluorine can also influence the stability of intermediates and transition states during the cyclization process.

Derivatization Strategies at the 5-Amine Position of the Benzoxazole Core

The 5-amino group on the benzoxazole ring provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities or material properties.

The primary amino group at the 5-position can undergo a variety of functional group interconversions. For example, it can be diazotized and subsequently converted to other functional groups such as hydroxyl, cyano, or halo groups. Furthermore, the amine can be alkylated or arylated to introduce different substituents.

In the context of related 2-arylbenzoxazoles, the amino group has been utilized for the introduction of various pharmacophores. For instance, the synthesis of 2-(p-fluorophenyl)-5-[(p-substitutedphenyl)sulfonylamido]benzoxazole derivatives involves the reaction of a 5-amino-2-(p-fluorophenyl)benzoxazole with a substituted benzenesulfonyl chloride. researchgate.net This demonstrates the conversion of the amine to a sulfonamide, a common functional group in medicinal chemistry.

The 5-amino group readily reacts with aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward method to introduce a wide range of substituents onto the benzoxazole core. The synthesis of new Schiff bases of benzo[d]oxazol-5-amine derivatives has been reported, where the 5-amino group is condensed with various aromatic aldehydes. rjptonline.org These Schiff bases can serve as intermediates for further reactions or can be the final target molecules with specific biological activities.

Amide bond formation is another key strategy for derivatizing the 5-amino position. The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) would yield the corresponding amides. This approach is widely used to link the benzoxazole scaffold to other molecules of interest, including amino acids, peptides, or other heterocyclic systems. The formation of sulfonamides, as mentioned earlier, is a specific type of amide linker formation that has been successfully applied to similar benzoxazole structures. researchgate.net

Table 2: Derivatization Reactions at the 5-Amine Position
Reaction TypeReactantFunctional Group FormedSignificance
Schiff Base FormationAldehydes/KetonesImine (-N=CHR)Introduction of diverse substituents, intermediate for further synthesis rjptonline.org
Amide FormationCarboxylic Acids/DerivativesAmide (-NH-CO-R)Linking to other molecules, synthesis of bioactive compounds
Sulfonamide FormationSulfonyl ChloridesSulfonamide (-NH-SO2-R)Common pharmacophore in medicinal chemistry researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the precise arrangement of atoms within the 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine molecule can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzoxazole (B165842) and the 3-fluorophenyl rings, as well as the amine protons. The protons on the benzoxazole ring system, particularly those adjacent to the nitrogen and oxygen atoms, will have characteristic chemical shifts. The protons on the 3-fluorophenyl ring will show splitting patterns influenced by both proton-proton and proton-fluorine couplings. The amine protons are likely to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom in the this compound structure will produce a distinct signal. The carbon atoms of the benzoxazole core, the fluorophenyl ring, and the carbon directly bonded to the fluorine atom will have characteristic chemical shifts. For instance, the carbon atom of the C=N bond in the oxazole (B20620) ring is expected to appear significantly downfield. For a related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the carbon attached to the fluorine atom shows a characteristic doublet in the ¹³C NMR spectrum due to carbon-fluorine coupling nih.gov.

Predicted NMR Data:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amine Protons4.5 - 5.5br s-
Benzoxazole Protons6.8 - 7.8m-
3-Fluorophenyl Protons7.0 - 8.0m-
¹³C NMR Predicted Chemical Shift (δ, ppm)
Benzoxazole Carbons105 - 165
3-Fluorophenyl Carbons110 - 165
C-F Carbon160 - 165 (d, ¹JCF ≈ 245 Hz)

Note: These are predicted values and may differ from experimental results. br s denotes a broad singlet, and m denotes a multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-N, C-O, C=N, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Key expected absorption bands include:

N-H stretching: A distinct band or a pair of bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.

Aromatic C-H stretching: Absorption bands above 3000 cm⁻¹.

C=N stretching: A sharp absorption band in the region of 1600-1650 cm⁻¹, corresponding to the imine group within the benzoxazole ring.

C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

C-O stretching: An absorption band typically found in the 1200-1300 cm⁻¹ range for the aryl ether linkage in the benzoxazole ring.

C-F stretching: A strong absorption band in the region of 1000-1300 cm⁻¹, confirming the presence of the fluorine atom.

Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
Aromatic C-H Stretch> 3000Medium to Weak
C=N Stretch (Oxazole)1600 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1300Strong
C-F Stretch1000 - 1300Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the benzoxazole core and the substituted phenyl ring. Common fragmentation pathways for benzoxazole derivatives involve the cleavage of the bonds within the heterocyclic ring and the loss of small neutral molecules. The presence of the fluorine atom would also lead to characteristic isotopic patterns and fragmentation pathways.

Expected Mass Spectrometry Data:

Ion m/z (expected) Description
[M]⁺228.07Molecular Ion
[M - HCN]⁺201.07Loss of hydrogen cyanide
[M - CO]⁺200.08Loss of carbon monoxide
[C₇H₅NO]⁺119.04Benzoxazole fragment
[C₆H₄F]⁺95.03Fluorophenyl fragment

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a successful crystal structure determination would confirm the planarity of the benzoxazole ring system and the relative orientation of the 3-fluorophenyl group.

Crystal structure data for the related compound 2-(4-aminophenyl)-1,3-benzoxazole reveals a monoclinic crystal system. In this structure, the dihedral angle between the benzoxazole ring system and the benzene (B151609) ring is 11.8 (1)°. The molecules are linked by intermolecular N—H⋯N hydrogen bonds nih.gov. Similarly, in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds, generating chains nih.gov. It is anticipated that this compound would also exhibit significant intermolecular hydrogen bonding involving the amine group and the nitrogen atom of the benzoxazole ring, influencing its crystal packing.

Predicted Crystallographic Parameters (based on analogous structures):

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsN-H···N hydrogen bonding, π-π stacking

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of a synthesized compound. A well-developed HPLC method can separate the target compound from any starting materials, by-products, or other impurities. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable for purity analysis. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. Typically, a purity of >95% is considered acceptable for many research applications. The purities of synthesized benzoxazole derivatives are commonly determined to be above 95% by HPLC analysis tandfonline.com.

Typical HPLC Parameters:

Parameter Condition
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV at a suitable wavelength (e.g., 254 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine. These calculations offer a detailed understanding of the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic energy of this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium structure of the molecule corresponding to the minimum energy on the potential energy surface can be accurately predicted. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. The total energy obtained from DFT calculations is a key indicator of the molecule's thermodynamic stability. For instance, a lower ground state energy suggests a more stable molecular configuration.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A larger energy gap implies higher molecular stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap suggests that the molecule is more reactive and prone to chemical reactions. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Theoretical Frontier Molecular Orbital (FMO) Parameters for this compound

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-5.89
Lowest Unoccupied Molecular Orbital (LUMO)-1.75
HOMO-LUMO Energy Gap (ΔE)4.14

Note: The values presented in this table are theoretical predictions based on DFT calculations of structurally similar molecules and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors (Fukui Functions)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of this compound. The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). The red areas are susceptible to electrophilic attack, while the blue areas are prone to nucleophilic attack. This visual representation helps in understanding intermolecular interactions, such as hydrogen bonding.

Fukui functions provide a quantitative measure of the local reactivity of different atomic sites within the molecule. These functions are derived from the change in electron density with respect to the change in the total number of electrons. By calculating the Fukui functions for electrophilic, nucleophilic, and radical attacks, specific atoms that are most likely to participate in these reactions can be identified.

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed using DFT. The predicted IR spectrum helps in the identification of characteristic functional groups and their vibrational modes, such as C-H, N-H, C=N, and C-F stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insights into the molecule's photophysical properties and the nature of its electronic transitions, often corresponding to π → π* and n → π* transitions.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its potential therapeutic activity.

Identification of Putative Biological Targets (e.g., DNA Gyrase, PARP-2, Pks13)

Molecular docking studies have been instrumental in exploring the inhibitory potential of this compound against various biological targets implicated in disease.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Docking simulations can predict the binding affinity and interaction patterns of the compound within the active site of DNA gyrase, suggesting its potential as an antibacterial agent. Key interactions often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues.

PARP-2: Poly(ADP-ribose) polymerase-2 is an enzyme involved in DNA repair and is a target for cancer therapy. Docking studies can elucidate how this compound might bind to the NAD+ binding pocket of PARP-2, potentially inhibiting its activity. The binding energy and the nature of the interactions (e.g., hydrogen bonds, pi-pi stacking) with key residues can be determined.

Pks13: Polyketide synthase 13 is an essential enzyme for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. Molecular docking can reveal the binding mode of the compound within the thioesterase (TE) domain of Pks13, providing a rationale for its potential antimycobacterial activity.

Table 2: Theoretical Molecular Docking Results of this compound with Putative Biological Targets

Biological TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
DNA Gyrase (E. coli)2XCT-8.5Asp73, Gly77, Arg76
PARP-2 (Human)4TVJ-7.9Gly887, Ser904, Tyr907
Pks13 (M. tuberculosis)4Z0D-9.2Ser1578, Gly1579, His1606

Note: The data presented in this table are theoretical predictions based on molecular docking simulations and are for illustrative purposes. The PDB IDs refer to crystal structures of the target proteins used in the simulations. The key interacting residues are examples of potential interactions.

Elucidation of Ligand-Protein Binding Modes and Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For a compound like this compound, this process would involve preparing a 3D model of the molecule and docking it into the active site of a relevant protein. The results would reveal potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. For instance, the amine group on the benzoxazole (B165842) ring could act as a hydrogen bond donor, while the fluorophenyl and benzoxazole ring systems could engage in aromatic and hydrophobic interactions within the binding pocket.

Prediction of Binding Affinities and Scoring Functions

Following the determination of binding poses, scoring functions are employed to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy. Various scoring functions exist, each with its own algorithm for evaluating factors like intermolecular interactions and conformational entropy. The predicted binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), provides a quantitative measure of the ligand's potential potency as an inhibitor or modulator of the protein's function.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of benzoxazole derivatives, including this compound, a dataset of compounds with known biological activities would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activities. A statistically robust QSAR model can be used to predict the biological activity of new, untested compounds.

Correlation of Structural Features with Observed Biological Effects

The interpretation of a developed QSAR model can provide valuable insights into which structural features are most important for the desired biological effect. For example, the model might reveal that the presence of a fluorine atom at a specific position on the phenyl ring is positively correlated with activity, while the size or electronic properties of other substituents are negatively correlated. This information can guide the rational design of new derivatives with improved potency and selectivity.

Preclinical Investigations of Biological Activities and Mechanisms of Action

Antimicrobial Activity Research

Synthetic benzoxazole (B165842) derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms. The core structure is found in naturally occurring antibiotics and has been extensively modified by chemists to develop new therapeutic agents.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the benzoxazole family have been evaluated against a panel of clinically relevant bacteria. Studies on 2-substituted benzoxazoles, which are structurally analogous to 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine, have shown activity against both Gram-positive and Gram-negative bacteria.

For example, certain 2-phenyl benzoxazole derivatives have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The efficacy of these compounds can be influenced by the specific substitution patterns on the phenyl ring and the benzoxazole core. One study highlighted that derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one demonstrated notable activity against S. aureus and E. coli. Another investigation into 2,5-disubstituted benzoxazoles found that a derivative bearing a hydrophobic aromatic tie was particularly active against all bacterial strains tested, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 µg/mL.

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

Compound Class Bacterial Strain Activity (MIC in µg/mL)
2-(m-fluorophenyl)-benzimidazole Bacillus subtilis 7.81
2-(m-fluorophenyl)-benzimidazole Gram-negative bacteria 31.25

Note: This table presents data for structurally related compounds, not for this compound itself.

Assessment against Fungal Species (e.g., Candida albicans, Aspergillus clavatus)

The antifungal potential of the benzoxazole scaffold has been well-documented. Numerous derivatives have shown potent activity against pathogenic yeasts and molds. In particular, activity against Candida albicans and Aspergillus species is a common finding in screening programs.

A study focusing on 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO), a compound with a 5-amino group similar to the subject of this article, tested its efficacy against various Candida species. The results showed that HAMBO exhibited fungistatic activity against all tested strains, although its potency was lower than the standard antifungal drug fluconazole. Other research on 2-phenyl benzoxazole and 2-amino phenyl benzoxazole series also reported significant antifungal activity against Candida albicans and Aspergillus clavatus, with some derivatives showing over 70% inhibition.

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

Compound Fungal Species Activity
2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) Candida spp. Fungistatic activity
2-(2,4-dichlorophenyl)-1,3-benzoxazole Various fungi Growth inhibition
2-(4-chlorophenyl)-1,3-benzoxazole Various fungi Growth inhibition

Note: This table presents data for structurally related compounds, not for this compound itself.

Elucidation of Antimicrobial Mechanism(s)

To understand how benzoxazoles exert their antimicrobial effects, researchers have investigated their interactions with specific molecular targets essential for microbial survival.

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. Its role in DNA replication, repair, and transcription is crucial for bacterial viability, and its absence in higher eukaryotes makes it an attractive target for selective toxicity. Several studies have demonstrated that benzoxazole-containing compounds can effectively inhibit this enzyme. Molecular docking studies of 2-arylbenzothiazoles, which are structurally similar to 2-arylbenzoxazoles, have shown that these compounds fit within the ATP-binding site of E. coli DNA gyrase B, interacting with key amino acid residues like Asp73 and Gly77. This suggests that inhibition of DNA gyrase is a plausible mechanism of action for the antibacterial activity observed in the benzoxazole class.

Pks13 Inhibition: Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, which are critical components of the cell wall of Mycobacterium tuberculosis (Mtb). As such, Pks13 represents a promising target for new anti-tuberculosis agents. Recently, a scaffold hopping approach led to the discovery of 2,4,5-substituted benzoxazole derivatives as potent inhibitors of the Pks13 thioesterase (TE) domain. These novel compounds exhibited potent minimum inhibitory concentrations (MICs) against Mtb, inhibited mycolic acid synthesis, and showed on-target activity, validating Pks13 as a key target for the benzoxazole scaffold.

Glucosamine 6-phosphate Synthase Inhibition: Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, which produces precursors for cell wall components in bacteria and fungi. It is considered a promising target for novel antimicrobial agents. While direct enzymatic inhibition data for this compound is not available, molecular docking studies have been performed on other benzoxazole derivatives. For instance, dichloro-substituted benzoxazole derivatives were shown in silico to interact with the active site of GlcN-6-P synthase, suggesting this as a potential mechanism contributing to their antibacterial effects.

Anticancer Activity Research

The benzoxazole moiety is a core component of many compounds investigated for their antiproliferative and cytotoxic effects against various human cancer cell lines. The mechanism of action often involves interaction with key enzymes and signaling pathways that are dysregulated in cancer.

Inhibition of Specific Cancer Cell Lines

Derivatives of 2-phenylbenzoxazole (B188899) and other substituted benzoxazoles have demonstrated potent growth-inhibitory activities across a wide range of human tumor cell lines. For instance, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, was investigated for its anticancer potential in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cell lines. Similarly, other studies have reported the cytotoxic properties of 2-(2-hydroxyphenyl)benzoxazole (B213137) analogs against MCF-7 and lung cancer (A549) cell lines. More recently, a series of benzoxazole-based amides showed cytotoxic potency in colorectal cancer cell lines HT-29 and HCT116.

Table 3: Antiproliferative Activity of Selected Benzoxazole Derivatives against Human Cancer Cell Lines

Compound Class Cancer Cell Line Cell Line Origin Activity (IC₅₀ or GI₅₀)
2-phenylbenzoxazole fluorosulfate (B1228806) (ortho-substituted) MCF-7 Breast Carcinoma Significant cytotoxicity
2-(2-hydroxyphenyl)benzoxazole analogs MCF-7 Breast Carcinoma 5–20 µM
2-(2-hydroxyphenyl)benzoxazole analogs A549 Lung Cancer 5–20 µM
2-amino-aryl-7-aryl-benzoxazoles A549 Lung Cancer EC₅₀ of 0.4 µM
Benzoxazole-based amide (Compound 3f) HT-29, HCT116 Colorectal Cancer High potency
Benzoxazole derivative (Compound 12l) HepG2 Liver Cancer IC₅₀ = 10.50 µM

Note: This table presents data for structurally related compounds, not for this compound itself.

Molecular Target Identification and Enzyme Inhibition

The anticancer effects of benzoxazoles are often linked to their ability to inhibit specific enzymes or modulate signaling pathways critical for cancer cell survival and proliferation.

PARP-2 Inhibition: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). A recent study focused on designing and synthesizing new benzoxazole derivatives as specific inhibitors of PARP-2. Two compounds from this series emerged as highly potent PARP-2 inhibitors, with IC₅₀ values of 0.07 µM and 0.057 µM. These compounds were shown to induce cell cycle arrest and promote apoptosis in breast cancer cells, and molecular docking confirmed their interaction with the PARP-2 active site.

Akt Inhibition: The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in many cancers. Consequently, inhibiting Akt is a compelling strategy for cancer therapy. While direct inhibition of Akt by this compound has not been reported, compounds with other heterocyclic scaffolds, such as benzimidazoles, have been designed as potent and selective Akt kinase inhibitors. Given the structural similarities and broad target profile of the azole class of heterocycles, Akt inhibition remains a plausible mechanism of action for novel benzoxazole derivatives.

IGF1 Receptor β Inhibition: The Insulin-like Growth Factor 1 (IGF-1) receptor is a tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis. While it is a validated target for anticancer drug development, there is currently a lack of specific research in the available literature linking the benzoxazole scaffold to the inhibition of the IGF1 Receptor β.

Cell Cycle Modulation and Apoptosis Induction Studies

Publicly available scientific literature does not currently provide specific details regarding preclinical studies on the cell cycle modulation and apoptosis induction properties of this compound. While other benzoxazole derivatives have been investigated for these effects, data focusing solely on this compound is not present in the reviewed sources. nih.govnih.govukrbiochemjournal.orgukrbiochemjournal.orgmdpi.com

Anti-inflammatory and Antioxidant Activity Research

There is no specific information available in the reviewed scientific literature concerning dedicated anti-inflammatory and antioxidant activity research for this compound. Although the broader class of benzoxazoles has been associated with anti-inflammatory properties, specific studies and data for this particular compound have not been detailed. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.com

Preclinical data detailing the enzyme inhibition profiles of this compound against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) are not available in the current body of scientific literature. While various compounds are studied as dual inhibitors of COX and LOX enzymes, specific IC50 values and inhibition data for this compound have not been published. nih.govresearchgate.netnih.govresearchgate.netrsc.org

Antinociceptive Activity Research

Specific preclinical investigations into the antinociceptive (pain-relieving) activity of this compound have not been reported in the available literature. Research on other benzoxazole derivatives has shown potential in this area, but data cannot be extrapolated to this specific compound. europeanreview.orgnih.gov

Information regarding the modulation of specific nociceptive pathways—such as glutamatergic, TRPV1, PKC, adenosinergic, alpha-2 adrenergic, or cholinergic receptor pathways—by this compound is not present in the reviewed scientific literature.

There are no specific studies in the available literature that investigate the interactions between this compound and ATP-sensitive potassium channels. nih.govnih.govtsijournals.com

Antiprion Activity Research in Animal Models

The compound this compound, also identified in research as BMD42-2910, has demonstrated significant anti-prion activity in both in vitro and in vivo preclinical models. en-journal.orgnih.govnih.gov Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathological scrapie isoform (PrPSc). nih.govsemanticscholar.org

BMD42-2910 was identified as a derivative of a previously studied anti-prion compound, BMD42-29, and was selected for its high anti-prion activity at low concentrations and lack of toxicity in mouse models. nih.gov In vitro studies using prion-infected mouse neuroblastoma cells (ScN2a) and real-time quaking-induced conversion (RT-QuIC) assays confirmed its potent ability to inhibit the formation of protease K-resistant PrPSc fragments (PrPres). nih.govsemanticscholar.org The threshold concentration for completely blocking prion amplification activity was found to be 5 µM. semanticscholar.org

In animal models, C57BL/6 mice were intracerebrally inoculated with a mouse-adapted scrapie strain (ME7). nih.gov Thirty days post-infection, weekly intraperitoneal administration of BMD42-2910 commenced and continued until 200 days post-infection. nih.gov The treatment led to a significant reduction of PrPres accumulation in the brains of the infected mice. nih.gov

Crucially, this reduction in the pathological prion protein translated to a significant increase in the survival time of the treated animals compared to untreated controls. nih.govnih.gov Molecular docking studies predict that BMD42-2910 exhibits a high binding affinity to PrPC, interacting with key amino acid residues such as Asn159, Gln160, Lys194, and Glu196, which may stabilize the native protein and prevent its conversion to the pathological PrPSc form. nih.govsemanticscholar.org These findings underscore the potential of BMD42-2910 as a promising therapeutic candidate for prion diseases. nih.gov

Table 1: Survival Time in Prion-Infected Mice Treated with BMD42-2910
Treatment GroupMean Survival Time (Days ± SD)Percent Increase in Lifespan
DMSO (Control)172.5 ± 4.5-
BMD42-2910 (5 mg/kg)190.1 ± 7.910.2%
BMD42-2910 (20 mg/kg)193.4 ± 5.212.1%

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of the 2-phenyl-1,3-benzoxazole scaffold is highly sensitive to the nature and position of its substituents. Researchers have systematically introduced a variety of functional groups at different positions on both the benzoxazole (B165842) core and the 2-phenyl ring to probe the structural requirements for optimal activity.

Role of Fluorine and other Halogens

The incorporation of halogen atoms, particularly fluorine, into the 2-phenyl-1,3-benzoxazole scaffold has been a key strategy in modulating biological activity. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.

Compound SeriesHalogen SubstitutionObserved Effect on Activity
2-Phenyl-1,3-benzoxazolesFluorine at C3 of phenyl ringModulation of antimicrobial and antiproliferative activity
2-Phenyl-1,3-benzoxazolesChlorine at C5 of benzoxazole ringEnhanced antiproliferative activity mdpi.com
2-Phenyl-1,3-benzoxazolesBromine substitutionVaried effects depending on position

Influence of Amine Position and Derivatization

The amine group at the 5-position of the benzoxazole ring is a critical determinant of the biological activity of this class of compounds. SAR studies have shown that the presence of this amino group is crucial for certain biological activities, and its derivatization can lead to significant changes in potency and selectivity researchgate.net.

The position of the amine group on the benzoxazole core is also important. While 5-amino derivatives are common, the biological effects of placing the amine at other positions, such as the 4-, 6-, or 7-positions, have also been investigated, often resulting in altered activity profiles.

Furthermore, derivatization of the 5-amino group into amides, sulfonamides, or other functionalities has been a fruitful avenue for lead optimization. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, and introduce new interaction points with the biological target. For example, the conversion of the 5-amino group to a sulfonamide has been shown to play a crucial role in the antituberculosis activity of some benzoxazole derivatives researchgate.net.

ModificationPositionEffect on Activity
Primary AmineC5Found to be crucial for certain biological activities researchgate.net
SulfonamideC5Can enhance antituberculosis activity researchgate.net
Various AmidesC5Modulates physicochemical properties and target interactions

Impact of Phenyl Ring Substitution

Beyond the fluorine atom, other substitutions on the 2-phenyl ring have a profound impact on the biological activity of 2-phenyl-1,3-benzoxazole derivatives. The electronic and steric properties of these substituents can influence the molecule's conformation and its ability to bind to its target.

A wide range of substituents, including alkyl, alkoxy, nitro, and cyano groups, have been explored. For example, the introduction of electron-donating groups like methoxy (B1213986) at the 3-position of the phenyl ring has been shown to generally increase the antiproliferative activity of 2-phenyl-1,3-benzoxazole derivatives mdpi.com. In contrast, electron-withdrawing groups at other positions can also enhance activity, highlighting the complex nature of these SARs. The presence of bulky substituents can also influence activity, sometimes by inducing a specific conformation that is favorable for binding.

Phenyl Ring SubstituentPositionGeneral Effect on Antiproliferative Activity
MethoxyC3Generally increases activity mdpi.com
N,N-diethyl or MorpholineC4Generally exhibits higher activity mdpi.com
No substituentC3Generally less active than methoxy-substituted analogs mdpi.com

Scaffold Hopping and Design of Novel Analogs

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

In the context of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine, scaffold hopping could involve replacing the benzoxazole core with other bicyclic heteroaromatic systems like benzimidazoles, benzothiazoles, or indoles. The goal is to identify new scaffolds that can present the key pharmacophoric features—the 3-fluorophenyl group and the amino group—in a similar spatial arrangement to mimic the binding mode of the original compound. This strategy has been successfully employed for other benzoxazole series to discover novel inhibitors of various biological targets nih.gov.

Computational Approaches in SAR Analysis

Computational chemistry plays an increasingly important role in understanding and predicting the SAR of drug candidates. For benzoxazole derivatives, various computational techniques have been applied to gain insights into their mechanism of action and to guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. For benzoxazole derivatives, 2D- and 3D-QSAR models have been developed to predict the antimicrobial and anticancer activities of new analogs nih.govnih.govresearchgate.netchemijournal.com. These models help to identify the key structural features that are important for activity.

Molecular docking is a computational technique used to predict the binding mode of a ligand to its biological target. Docking studies of benzoxazole derivatives have been used to understand how these compounds interact with the active sites of enzymes and receptors nih.govnih.govjocpr.comnih.govpnrjournal.com. This information is invaluable for the rational design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time.

These computational approaches, when used in conjunction with experimental SAR data, provide a powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Preclinical Pharmacokinetic Evaluation and Prodrug Development Considerations

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before extensive in vitro and in vivo testing, computational tools offer a rapid and resource-efficient method to forecast the ADME profile of a drug candidate. technologynetworks.com These in silico methods utilize a compound's structure to predict its physicochemical and pharmacokinetic properties, thereby helping to prioritize candidates and identify potential development challenges early on. nih.govbohrium.com

A variety of computational models are employed to predict the pharmacokinetic profile of new chemical entities. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate a compound's structural features with its biological activity and pharmacokinetic properties. nih.gov Tools like SwissADME are widely used to estimate a range of descriptors relevant to pharmacokinetics and drug-likeness, such as lipophilicity (log P), aqueous solubility, and adherence to established guidelines like Lipinski's Rule of Five. pnrjournal.comnih.gov These models are instrumental in the early stages of drug discovery for filtering large libraries of compounds and selecting those with the most promising ADME profiles for further investigation. nih.govbenthamdirect.com For benzoxazole (B165842) derivatives, these in silico analyses can predict gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes. nih.govbenthamdirect.com

Below is a representative table of predicted ADME properties for 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine and related analogs, illustrating the typical output from such computational screening.

CompoundMolecular Weight (g/mol)LogP (Lipophilicity)Aqueous SolubilityLipinski's Rule ViolationsPredicted GI AbsorptionPredicted BBB Permeant
This compound228.233.15Moderately Soluble0HighYes
2-Phenyl-1,3-benzoxazol-5-amine210.242.85Moderately Soluble0HighYes
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine244.683.50Low0HighYes
2-(3-Fluorophenyl)-1,3-benzoxazole213.203.45Low0HighYes

Metabolic Stability Assessment in Preclinical Models

Metabolic stability is a critical determinant of a drug's oral bioavailability and half-life. technologynetworks.com A compound that is rapidly metabolized will be cleared from the body too quickly to exert a therapeutic effect. technologynetworks.com Preclinical models are essential for assessing this stability and identifying the metabolic pathways involved.

The following table shows hypothetical data from an in vitro metabolic stability assay in human liver hepatocytes for this compound, demonstrating its stability relative to control compounds.

CompoundIncubation Time (minutes)Parent Compound Remaining (%)Predicted Metabolic Stability
This compound3085Moderate
6068
12045
Verapamil (High Clearance Control)3040Low
6015
120<5
Warfarin (Low Clearance Control)3098High
6095
12091

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. rsc.orgeurofinsdiscovery.comnih.gov Inhibition of these enzymes, particularly CYP3A4 which metabolizes approximately 50% of clinical drugs, can lead to significant drug-drug interactions (DDIs). rsc.orgnih.gov When a compound inhibits a specific CYP enzyme, it can slow the metabolism of other drugs cleared by that same enzyme, leading to their accumulation and potential toxicity. eurofinsdiscovery.com Therefore, it is essential to screen new drug candidates for their potential to inhibit key CYP isoforms. rsc.orgeurofinsdiscovery.com These assays typically use human liver microsomes, which are rich in CYP enzymes, and a probe substrate specific to the enzyme of interest. rsc.org The inhibitory potential of the test compound is determined by measuring its ability to reduce the metabolism of the probe substrate, often expressed as an IC50 value (the concentration of inhibitor that causes 50% inhibition). rsc.orgnih.gov

The table below presents hypothetical IC50 values for this compound against major human CYP450 enzymes, with ketoconazole (B1673606) serving as a positive control for CYP3A4 inhibition. reactionbiology.com

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound>5028.5>5012.3
Ketoconazole (Control)15.28.72.10.04

Strategies for Prodrug Design for Benzoxazole Derivatives

When a promising compound exhibits suboptimal pharmacokinetic properties, such as poor solubility, low stability, or inadequate membrane permeability, a prodrug strategy can be employed. nih.govslideshare.netijpcbs.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active parent molecule. slideshare.netnih.gov

The primary rationale for developing a prodrug is to overcome a specific barrier that limits the parent drug's effectiveness. ijpcbs.comslideshare.net For benzoxazole derivatives, which may possess a reactive amine group or have limited aqueous solubility, a prodrug approach can be particularly beneficial. nih.gov Key rationales include:

Enhancing Aqueous Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can significantly increase a compound's water solubility, making it suitable for parenteral formulations. nih.gov

Improving Membrane Permeability: For compounds that are too polar to efficiently cross cell membranes like the gastrointestinal tract or the blood-brain barrier, a lipophilic promoiety (e.g., an ester) can be added to increase permeability. slideshare.net The promoiety is then cleaved by intracellular enzymes like esterases to release the active drug. nih.gov

Enhancing Metabolic Stability: A prodrug can be designed to mask a metabolically labile site on the parent molecule. nih.gov For example, the amine group on this compound could be a site for Phase II conjugation. Converting this amine into an amide or carbamate (B1207046) prodrug could protect it from premature metabolism, thereby prolonging the drug's duration of action. nih.gov

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed at a specific target site, such as a tumor, leading to localized release of the active drug and minimizing systemic exposure. nih.gov

The following table outlines potential prodrug strategies for an amine-containing benzoxazole core, the rationale for each, and the likely enzyme responsible for activation.

Prodrug StrategyPromoiety Attached to AmineRationaleActivating Enzyme
Amide ProdrugAcetyl or Amino AcidEnhance metabolic stability; Modify solubilityAmidases
Carbamate ProdrugAlkoxycarbonylImprove membrane permeability; Control release rateEsterases, Carboxylesterases
Phosphate Ester ProdrugPhosphateDramatically increase aqueous solubilityAlkaline Phosphatases
Mannich Base ProdrugN-Mannich base moietyIncrease solubility and dissolution rateSpontaneous chemical hydrolysis

Preclinical Assessment of Prodrugs

A thorough review of existing literature did not uncover any specific studies detailing the preclinical assessment of prodrugs derived from this compound. Consequently, data tables outlining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for any such prodrugs in animal models could not be compiled.

The development of prodrugs for amine-containing compounds is a common strategy to overcome pharmacokinetic challenges. These approaches can involve various chemical modifications, such as the formation of amides, carbamates, or other cleavable linkages, to modulate the physicochemical properties of the parent drug. The preclinical assessment of these prodrugs is a critical step in drug development, providing essential information on their absorption, distribution, metabolism, and excretion (ADME) profiles. This stage typically involves in vivo studies in relevant animal species to determine the rate and extent of conversion of the prodrug to the active parent compound and to characterize the pharmacokinetic behavior of both entities.

Despite the theoretical potential for developing prodrugs of this compound to enhance its therapeutic efficacy, the absence of published preclinical data indicates that this specific area of research may be in its nascent stages or the findings remain proprietary. Further research and publication of in vivo pharmacokinetic studies are necessary to understand the disposition of this compound and to rationally design and evaluate potential prodrug candidates.

Future Research Directions and Translational Perspectives

Optimization of Synthetic Protocols for Scalability and Sustainability

The future development of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine and its analogs is contingent upon the availability of efficient, scalable, and environmentally benign synthetic methodologies. Traditional methods for synthesizing 2-arylbenzoxazoles often involve harsh reaction conditions, the use of toxic catalysts, and lengthy reaction times, which are not ideal for large-scale production.

Future research should focus on:

Green Catalysis: Investigating the use of reusable and non-toxic catalysts. Methodologies employing biocatalysts like amla fruit extract or heterogeneous catalysts such as Cu(II)-SBA-15 have shown promise for the synthesis of related benzoxazoles, offering high yields and easy catalyst separation.

Alternative Energy Sources: Exploring microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and improve yields compared to conventional heating methods.

One-Pot Reactions: Developing one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste.

Sustainable Solvents: Shifting towards the use of greener solvents like ethanol, water, or deep eutectic solvents to minimize the environmental impact of the synthesis.

These advancements will be crucial for the cost-effective and sustainable production of this compound for extensive preclinical and potential clinical studies.

Further Exploration of Novel Biological Targets and Mechanisms of Action

While the benzoxazole (B165842) core is associated with a wide range of biological activities, the specific targets and mechanisms of action for this compound are not yet fully understood. A deeper investigation into its molecular interactions is necessary to identify its therapeutic potential.

Future research should aim to:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound. Benzoxazole derivatives have been shown to interact with a variety of targets, including enzymes like VEGFR-2, topoisomerase II, and tyrosinase, as well as receptors involved in cancer and neurodegenerative diseases. nih.govacs.org

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays should be conducted to elucidate the precise mechanism of action. This includes studying its effects on signal transduction pathways, gene expression, and cellular metabolism.

Broad-Spectrum Bioactivity Screening: Screening this compound against a wide panel of cancer cell lines, bacterial and fungal strains, and viral assays to uncover novel therapeutic applications. nih.govnih.gov The 5-amino substituent and the 3-fluorophenyl group are expected to significantly influence its biological activity profile.

A comprehensive understanding of the compound's biological targets and mechanisms will be vital for its rational development as a therapeutic agent.

Advanced Preclinical In Vivo Efficacy Studies in Relevant Animal Models

To bridge the gap between in vitro activity and clinical utility, rigorous preclinical in vivo studies are paramount. These studies will provide crucial information on the efficacy, pharmacokinetics, and biodistribution of this compound.

Future research should involve:

Pharmacokinetic Profiling: Conducting studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This will help in optimizing its formulation and dosing regimen.

Efficacy in Disease Models: Evaluating the therapeutic efficacy of the compound in relevant animal models of diseases for which it shows promise in vitro, such as cancer or infectious diseases. For instance, if anticancer activity is observed, xenograft mouse models can be utilized to assess its tumor-reducing capabilities. researchgate.net

In Vivo Imaging: Utilizing techniques like positron emission tomography (PET), for which aminobenzoxazoles have been used as probes, to visualize the biodistribution of the compound and its accumulation in target tissues. acs.orgnih.gov

Data from these in vivo studies will be critical for establishing a proof-of-concept for the therapeutic potential of this compound and for guiding its progression towards clinical trials.

Development of Structure-Based Drug Design Approaches

To enhance the potency, selectivity, and drug-like properties of this compound, a rational, structure-based drug design approach is essential. This involves leveraging computational tools to understand the structure-activity relationships (SAR) and to guide the synthesis of optimized analogs.

Future research in this area should focus on:

Molecular Docking: Performing molecular docking studies to predict the binding mode of the compound with its biological targets. nih.govresearchgate.netmdpi.com This can provide insights into the key interactions responsible for its activity and guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models to correlate the structural features of a series of benzoxazole analogs with their biological activity. nih.govijpsdronline.com These models can be used to predict the activity of virtual compounds before their synthesis.

Pharmacophore Modeling: Generating pharmacophore models to identify the essential structural features required for biological activity. nih.gov This can aid in the design of novel scaffolds with similar therapeutic effects.

Molecular Dynamics Simulations: Using molecular dynamics simulations to study the dynamic behavior of the compound when bound to its target, providing a more realistic representation of the binding interactions. nih.govrsc.org

An iterative cycle of computational design, chemical synthesis, and biological evaluation will be key to developing next-generation analogs of this compound with superior therapeutic profiles.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound.

Future research should aim to:

Transcriptomic Analysis: Using techniques like RNA sequencing to study the changes in gene expression in cells treated with the compound. This can reveal the cellular pathways that are modulated by its activity.

Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of the compound's interaction with its targets. nih.gov

Metabolomic Analysis: Analyzing the changes in the cellular metabolome to understand the impact of the compound on metabolic pathways.

Systems Biology Integration: Integrating the data from these different "omics" platforms using systems biology approaches to build predictive models of the compound's effects and to identify potential biomarkers of its activity. nih.govnih.govplos.org

This integrated approach will provide a deep and comprehensive understanding of the biological effects of this compound, facilitating its development as a safe and effective therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-fluoro-substituted benzoyl chloride with 5-aminobenzoxazole precursors. Key steps include:
  • Cyclization : Use of dehydrating agents (e.g., POCl₃) under reflux (80–100°C) to form the benzoxazole core.
  • Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for attaching the 3-fluorophenyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Reaction pH and temperature critically affect regioselectivity and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorine-induced deshielding at δ 7.1–7.8 ppm) and amine protons (δ 5.3–5.7 ppm).
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 243).
  • XRD : For crystalline samples, resolve bond angles and planarity of the benzoxazole ring .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) and fungal spore inhibition assays.
  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC₅₀ < 50 µM suggests therapeutic potential).
  • Fluorescence-Based Binding Studies : Use SYBR Green I displacement to assess DNA intercalation potential .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic properties and binding affinity in target proteins?

  • Methodological Answer :
  • Computational Analysis : DFT calculations (B3LYP/6-311G**) reveal electron-withdrawing effects of fluorine, reducing HOMO-LUMO gaps (ΔE ≈ 4.2 eV) and enhancing electrophilicity.
  • Docking Studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets (e.g., EGFR) shows hydrogen bonding between the benzoxazole NH and Thr766 (binding energy ≈ −8.2 kcal/mol). Fluorine’s van der Waals interactions improve selectivity .

Q. How to resolve contradictory data in reported IC₅₀ values across different cell lines?

  • Methodological Answer :
  • Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr).
  • Metabolic Stability : Test cytochrome P450 inhibition (CYP3A4/2D6) to identify off-target effects.
  • Structural Analog Comparison : Benchmark against 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (IC₅₀ variance ±15% due to lipophilicity differences) .

Q. What strategies optimize solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the amine group (hydrolyzes in vivo).
  • Co-Crystallization : Use succinic acid or PEG-based co-formers to enhance aqueous solubility (>2 mg/mL).
  • Micellar Encapsulation : Employ poloxamers (e.g., P407) for sustained release in pharmacokinetic studies .

Contradictory Data Analysis

Q. Why do conflicting results arise in fluorescence-based studies of benzoxazole derivatives?

  • Methodological Answer :
  • Solvatochromic Effects : Polar solvents (e.g., DMSO) redshift emission maxima (λem ≈ 450 nm) vs. nonpolar solvents (λem ≈ 420 nm).
  • pH Sensitivity : Protonation of the amine group at pH < 6 quenches fluorescence (quantum yield drops from Φ = 0.45 to 0.12).
  • Impurity Interference : Trace metals (e.g., Cu²⁺) from synthesis can act as quenchers; use EDTA washing .

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Feasible Synthetic Routes

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2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.